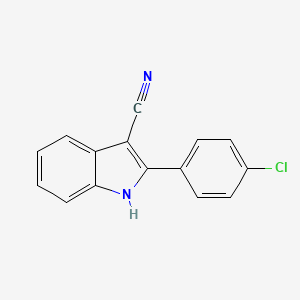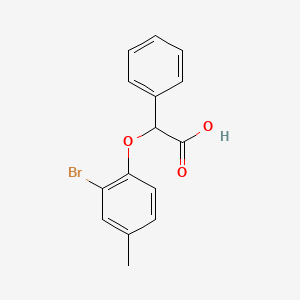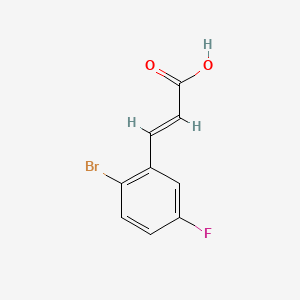![molecular formula C12H18N2O B3039031 [2-(Cyclohexyloxy)pyridin-4-yl]methanamine CAS No. 953735-82-5](/img/structure/B3039031.png)
[2-(Cyclohexyloxy)pyridin-4-yl]methanamine
Descripción general
Descripción
2-(Cyclohexyloxy)pyridin-4-yl]methanamine, also known as 2-CPM, is a cyclic amine compound with a cyclohexyloxy substituent at the 2-position of the pyridin-4-yl ring. It is a structural analog of the neurotransmitter dopamine, and has been studied for its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders. 2-CPM has been shown to have a wide range of biological activities, including neuroprotective, antidepressant, and anxiolytic effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Anticonvulsant Agents : A study focused on synthesizing novel Schiff bases of 3-aminomethyl pyridine, including compounds structurally related to [2-(Cyclohexyloxy)pyridin-4-yl]methanamine, for potential use as anticonvulsant agents. Some compounds showed promising activity in seizure protection, highlighting the potential of such compounds in medicinal chemistry (Pandey & Srivastava, 2011).
Catalytic Applications
- Pincer Palladacycles : In a study exploring the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound similar to this compound, were used. These compounds displayed good catalytic activity and selectivity, suggesting their potential in catalytic processes (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
- Iron(III) Complexes : A study synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, structurally related to this compound, for cellular imaging and photocytotoxicity in red light. These complexes showed remarkable photocytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy (Basu et al., 2014).
Structural and Spectral Studies
- Polydentate Ligand Characterization : A study focused on synthesizing and characterizing polydentate ligands similar to this compound. These studies included analyzing their photophysical behaviors, which could have implications for their use in various applications, including sensors and imaging agents (Li Ping-hua, 2010).
Methane Monooxygenase Models
- Diiron(III) Complexes : Research into diiron(III) complexes using bis(pyridin-2-ylmethyl)amine, related to this compound, investigated their potential as functional models for methane monooxygenases. This study highlighted the effect of capping ligands on hydroxylation of alkanes, contributing to our understanding of enzyme mimics (Sankaralingam & Palaniandavar, 2014).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : A study reported new palladium(II) and platinum(II) complexes using Schiff base ligands similar to this compound. These complexes demonstrated significant anticancer activity against various human cancer cell lines, suggesting their potential in cancer treatment (Mbugua et al., 2020).
Photo-induced Oxidation Studies
- Iron Complexes in Photochemistry : Research into the photochemistry of iron complexes using 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine showed interesting results under UV or visible irradiation. These findings could have implications for the development of photoactive materials and catalysts (Draksharapu et al., 2012).
Coordination Polymers
- Self-assembly with Metals : A study investigated the self-assembly of ligands structurally related to this compound with metals like Cu(I), Cu(II), Cd(II), and Hg(II). This led to the formation of coordination polymers and molecular boxes, contributing to the understanding of molecular architecture in coordination chemistry (Tabatabaei et al., 2015).
Propiedades
IUPAC Name |
(2-cyclohexyloxypyridin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNIWUOIJPCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




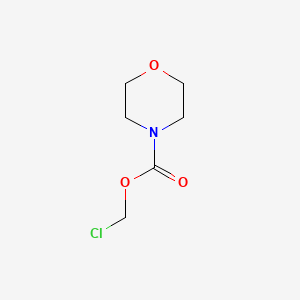
![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3038952.png)
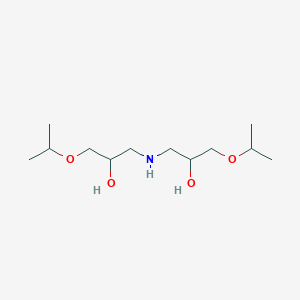
![2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3038955.png)
![3-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3038956.png)
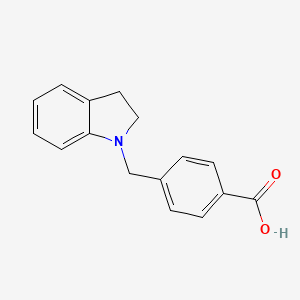
![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3038962.png)
